3-Chloro-4-fluoronitrobenzene

Catalog No.
S793876
CAS No.
350-30-1
M.F
C6H3ClFNO2
M. Wt
175.54 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Chloro-4-fluoronitrobenzene

CAS Number

350-30-1

Product Name

3-Chloro-4-fluoronitrobenzene

IUPAC Name

2-chloro-1-fluoro-4-nitrobenzene

Molecular Formula

C6H3ClFNO2

Molecular Weight

175.54 g/mol

InChI

InChI=1S/C6H3ClFNO2/c7-5-3-4(9(10)11)1-2-6(5)8/h1-3H

InChI Key

DPHCXXYPSYMICK-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)F

Synonyms

1-Chloro-2-fluoro-5-nitrobenzene; 1-Fluoro-2-chloro-4-nitrobenzene; 2-Chloro-1-fluoro-4-nitrobenzene; 2-Chloro-4-nitrofluorobenzene; 3-Chloro-4-fluoro-1-nitrobenzene; 4-Fluoro-3-chloronitrobenzene; NSC 163894

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)F

3-Chloro-4-fluoronitrobenzene (C6H3ClFNO2) is an organic compound with a nitro group (-NO2), a chlorine atom (Cl), and a fluorine atom (F) attached to a benzene ring. It is a pale yellow solid at room temperature [].

Its origin lies primarily in synthetic chemistry, often used as an intermediate in the production of other chemicals or as a building block in organic synthesis []. While not a naturally occurring compound, it finds application in specific scientific research areas.


Molecular Structure Analysis

The key feature of 3-chloro-4-fluoronitrobenzene's structure is the substitution pattern on the benzene ring. The nitro group, a strong electron-withdrawing group, is positioned at the para (4) position relative to the chlorine atom at the meta (3) position and the fluorine atom at the para (4) position. This arrangement creates a molecule with electron-deficient regions around the chlorine and fluorine atoms and an electron-rich region around the nitro group.

It's important to note the resonance structures associated with the nitro group. The negative charge can delocalize across the nitro oxygen atoms, further influencing the electronic properties of the molecule [].


Chemical Reactions Analysis

Synthesis:

One method for synthesizing 3-chloro-4-fluoronitrobenzene involves the chlorination of 4-fluoronitrobenzene. This reaction can be achieved using various reagents, such as iodine or an iodide in combination with iron or antimony compounds.

C6H4FNO2 (4-fluoronitrobenzene) + Cl2 -> C6H3ClFNO2 (3-chloro-4-fluoronitrobenzene) + HCl

Other reactions:

Due to the presence of the electron-withdrawing groups, 3-chloro-4-fluoronitrobenzene can undergo nucleophilic aromatic substitution reactions, where an electron-rich nucleophile displaces a leaving group (like Cl or F) on the aromatic ring. The specific reaction conditions and outcomes will depend on the chosen nucleophile and reaction parameters.

Physical and Chemical Properties

Melting point: 40-42 °C []Boiling point: Data not readily availableSolubility: Soluble in organic solvents like dichloromethane, chloroform, and acetone []Stability: Relatively stable under normal laboratory conditions, but may decompose upon heating or exposure to strong oxidizing agents.

Synthesis:

-Chloro-4-fluoronitrobenzene can be synthesized through various methods, including the nitration of 3-chloro-4-fluorobenzene with nitric acid or a mixture of nitric and sulfuric acids.

Properties:

  • Physical state: Solid at room temperature Source: Sigma-Aldrich:
  • Melting point: 40-42 °C Source: Sigma-Aldrich:
  • Molecular formula: C6H3ClFNO2
  • CAS number: 350-30-1

Applications in scientific research:

-Chloro-4-fluoronitrobenzene has been used in various scientific research applications, including:

  • Organic synthesis: As a starting material for the synthesis of other aromatic compounds, such as 3-chloro-4-fluoroaniline, which can be used in the production of pharmaceuticals and dyes Source: Sigma-Aldrich:
  • Medicinal chemistry: As a potential intermediate in the development of new drugs [Source: 1]
  • Material science: As a component in the development of new materials with specific properties [Source: 2, 3]

XLogP3

2.6

UNII

8H6U84X075

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (13.33%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (86.67%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (13.33%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (84.44%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (15.56%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (88.89%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H373 (13.33%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant;Health Hazard

Other CAS

350-30-1

Wikipedia

2-chloro-1-fluoro-4-nitrobenzene

Dates

Modify: 2023-08-15
Westerhaus et al. Heterogenized cobalt oxide catalysts for nitroarene reduction by pyrolysis of molecularly defined complexes. Nature Chemistry, doi: 10.1038/nchem.1645, published online 12 May 2013 http://www.nature.com/nchem

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